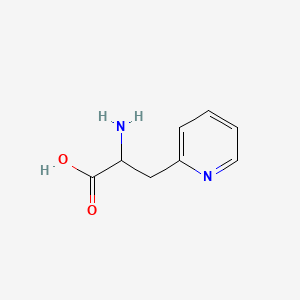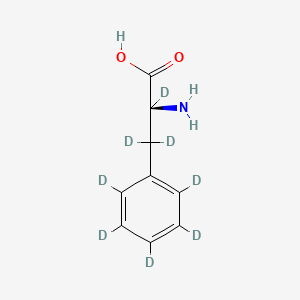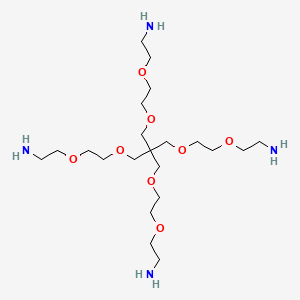
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid is a synthetic compound with the molecular formula C19H35NO7 and a molecular weight of 389.48 g/mol . This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid typically involves multiple steps, including the protection of functional groups and selective deprotection. The synthetic route often starts with L-glutamic acid, which undergoes a series of reactions to introduce the N,N-Diboc and 1-O-t-Butyl groups. Reaction conditions may include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) for Boc protection .
Chemical Reactions Analysis
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4.
Scientific Research Applications
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid can be compared with other similar compounds, such as:
N,N-Diboc L-Glutamic Acid: Lacks the 1-O-t-Butyl group, making it less sterically hindered.
1-O-t-Butyl L-Glutamic Acid: Does not have the N,N-Diboc protection, affecting its reactivity.
5-Deoxo L-Glutamic Acid: Lacks both the N,N-Diboc and 1-O-t-Butyl groups, making it more reactive in certain conditions.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
257883-71-9 |
|---|---|
Molecular Formula |
C₁₉H₃₅NO₇ |
Molecular Weight |
389.48 |
Synonyms |
N,N-Bis[(1,1-dimethylethoxy)carbonyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)




